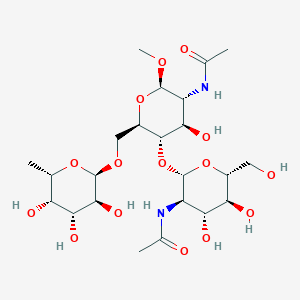

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

描述

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is a complex carbohydrate derivative. It is composed of multiple sugar units, including glucopyranosyl and fucopyranosyl residues, linked through glycosidic bonds. This compound is of interest in various fields such as biochemistry, pharmacology, and materials science due to its structural complexity and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside typically involves multi-step organic synthesis. The process may include:

Glycosylation Reactions: Formation of glycosidic bonds between sugar units.

Protection and Deprotection Steps: Use of protecting groups to prevent unwanted reactions at specific sites.

Acetylation: Introduction of acetamido groups through acetylation reactions.

Industrial Production Methods

Industrial production methods for such complex carbohydrates often involve enzymatic synthesis due to the specificity and efficiency of enzymes in forming glycosidic bonds. Enzymes such as glycosyltransferases can be employed to catalyze the formation of the desired compound under mild conditions.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions may convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Hydroxide ions (OH-), amines (R-NH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Biological Activities

- Antimicrobial Properties :

- Anticancer Effects :

- Immunomodulatory Effects :

Potential Therapeutic Uses

- Drug Development : The unique structure of methyl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-gluco-pyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside makes it a candidate for drug development, particularly in designing novel antibiotics or anticancer agents.

- Vaccine Development : Its immunomodulatory properties suggest potential applications in vaccine formulation, where it could enhance immune responses to specific antigens .

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this glycoside and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

A recent investigation explored the effects of this compound on breast cancer cell lines. The results suggested that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment .

作用机制

The mechanism of action of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets. These targets may include enzymes involved in glycosylation processes or receptors that recognize carbohydrate structures. The compound’s effects are mediated through pathways that regulate cellular functions such as signaling, adhesion, and immune response.

相似化合物的比较

Similar Compounds

Methyl 2-Acetamido-2-deoxy-b-D-glucopyranoside: Lacks the additional sugar units present in the target compound.

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-b-D-glucopyranoside: Similar structure but lacks the fucopyranosyl residue.

Uniqueness

The uniqueness of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside lies in its specific arrangement of sugar units and functional groups. This structural complexity imparts distinct biological and chemical properties, making it a valuable compound for research and application in various fields.

生物活性

Methyl 2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside, commonly referred to as Methyl 2-Acetamido-4-O-Fucosylated Glucoside, is a complex glycoside with significant potential in biomedical research. Its structure includes multiple sugar moieties and functional groups that contribute to its biological activity, particularly in areas related to cell signaling, immune response, and potential therapeutic applications.

- Molecular Formula : C23H40N2O15

- Molecular Weight : 584.57 g/mol

- CAS Number : 97242-84-7

- Purity : >95% (HPLC) .

1. Antimicrobial Properties

Research indicates that fucosylated glycosides exhibit antimicrobial activity. Methyl 2-Acetamido-4-O-Fucosylated Glucoside has shown promise against various bacterial strains, potentially due to its ability to interfere with bacterial adhesion and biofilm formation. In vitro studies have demonstrated that this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

2. Immunomodulatory Effects

The compound's structure suggests it may play a role in modulating immune responses. Fucose-containing glycans are known to interact with immune cells, influencing their activation and function. Studies have shown that Methyl 2-Acetamido-4-O-Fucosylated Glucoside can enhance the activity of macrophages and dendritic cells, promoting a more robust immune response against infections .

3. Cell Adhesion and Signaling

Glycosides like Methyl 2-Acetamido-4-O-Fucosylated Glucoside are involved in cell-cell interactions and signaling pathways. The presence of fucose may enhance the binding affinity of this compound to specific lectins on cell surfaces, facilitating communication between cells. This property is particularly relevant in cancer biology, where altered glycosylation patterns can affect tumor progression and metastasis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kojima et al. (2024) evaluated the antimicrobial efficacy of various fucosylated compounds, including Methyl 2-Acetamido-4-O-Fucosylated Glucoside. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Immune Modulation

In a separate investigation, researchers assessed the immunomodulatory effects of this glycoside on murine models. The findings revealed that treatment with Methyl 2-Acetamido-4-O-Fucosylated Glucoside led to increased cytokine production (IL-6 and TNF-alpha), indicating enhanced immune activation .

Research Findings

常见问题

Basic Questions

Q. What synthetic strategies are commonly employed for synthesizing this complex oligosaccharide?

The synthesis typically involves chemical glycosylation or enzymatic methods . Chemical approaches use protected monosaccharide donors (e.g., trichloroacetimidates) and acceptors with orthogonal protecting groups (e.g., benzyl, allyl) to control regioselectivity . Enzymatic methods leverage glycosyltransferases (e.g., FUT5 for fucosylation) under optimized buffer conditions (pH 7.5 Tris-HCl, MnCl₂ as cofactor) to achieve stereospecific linkages . Purification often involves size-exclusion chromatography (Biogel P-2) and HPLC with HILIC columns (65% CH₃CN:10 mM ammonium formate) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O resolve glycosidic linkage configurations (e.g., δ 5.2–5.4 ppm for α-L-fucose anomeric protons; δ 100–110 ppm for β-D-glucose carbons) .

- Mass Spectrometry : MALDI-TOF MS confirms molecular weight (e.g., observed [M+Na]⁺ at m/z 1487.1865 vs. calculated 1486.5546 for enzymatic products) .

- HPLC : Validates purity using UV detection (210 nm) and retention time consistency (e.g., 13 min under isocratic conditions) .

Q. What biological relevance does this compound’s structure hold?

The α-L-fucose and 2-acetamido-2-deoxy-β-D-glucose motifs mimic natural glycoconjugates involved in cell adhesion (e.g., LewisX antigens) and glycosaminoglycan sulfation sites . Its branched structure is valuable for studying carbohydrate-protein interactions (e.g., lectin binding) .

Advanced Research Questions

Q. How are regioselectivity challenges addressed during glycosylation?

Regioselectivity is controlled via protecting group strategies . For example:

- 4,6-O-Benzylidene protection on glucose directs glycosylation to the 3-OH position .

- Enzymatic specificity : FUT5 selectively transfers fucose to the 6-O position of GlcNAc in the presence of Mn²⁺ .

- Temporary groups (e.g., levulinoyl, 4-methoxybenzyl) enable sequential deprotection for multi-step synthesis .

Q. How to resolve discrepancies between calculated and observed mass spectrometry data?

Discrepancies (e.g., Δm/z >0.5 Da) may arise from incomplete desalting , ion suppression , or isotopic impurities . Mitigation strategies include:

- Repeating MS with ESI-TOF for higher accuracy.

- Using internal standards (e.g., sodium trifluoroacetate) for calibration .

- Cross-validating with NMR integration ratios for proton counts .

Q. What methods confirm the stereochemistry of glycosidic linkages?

- NOESY/ROESY NMR : Detects inter-residue nuclear Overhauser effects (e.g., H1 of fucose to H4 of GlcNAc for α(1→4) linkage) .

- Enzymatic hydrolysis : Specific glycosidases (e.g., α-L-fucosidase) cleave linkages, confirming anomeric configuration .

- X-ray crystallography : Resolves absolute configuration but requires crystalline derivatives .

Q. Methodological Notes

- Data Contradiction Analysis : Conflicting NMR signals (e.g., split peaks) may indicate rotameric conformers or impurities . Use heteronuclear experiments (HSQC, HMBC) to assign ambiguous signals .

- Stereochemical Purity : Monitor glycosylation reactions with TLC (e.g., 10% H₂SO₄ in EtOH for visualization) and optimize donor-acceptor ratios to minimize β/α mixtures .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-6-methoxy-2-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28)/t7-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUYQHNAKBFGTD-PRXOSTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101207 | |

| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97242-84-7 | |

| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97242-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。